molecular formula C10H10N2 B584923 1,5-Diaminonaphthalene-d6 CAS No. 1346598-98-8

1,5-Diaminonaphthalene-d6

Cat. No. B584923
Key on ui cas rn: 1346598-98-8
M. Wt: 164.241
InChI Key: KQSABULTKYLFEV-MZWXYZOWSA-N
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Patent
US04001313

Procedure details

In a 200-ml autoclave were placed 29.2 grams (0.13 mole) of anhydrous sodium 1-aminonaphthalene-5-sulfonate, 13.2 grams (0.33 mole) of sodium amide and 110 ml of liquid ammonia in the same manner as in Example 1. The resultant mixture was heated at 200° C for 5 hours. The reaction pressure in the autoclave was 180 atm. during the reaction. After the ammonia was removed, 50 ml of methanol was added to the reaction mixture for solvolysis. The product was extracted with chloroform and the chloroform was distilled off to produce crude 1,5-diaminonaphthaline. The recrystallization thereof from ether gave 18.4 grams of 1,5-diaminonaphthalene having a melting point of 187° to 189.5° C. Yield was 89.1%.
Quantity
29.2 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
liquid
Quantity
110 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:11]2[CH:10]=[CH:9][CH:8]=[C:7](S([O-])(=O)=O)[C:6]=2[CH:5]=[CH:4][CH:3]=1.[Na+].[NH2-:17].[Na+].N>>[NH2:1][C:2]1[C:11]2[C:6](=[C:7]([NH2:17])[CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][CH:3]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
29.2 g
Type
reactant
Smiles
NC1=CC=CC=2C(=CC=CC12)S(=O)(=O)[O-].[Na+]
Step Two
Name
Quantity
13.2 g
Type
reactant
Smiles
[NH2-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
liquid
Quantity
110 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction pressure in the autoclave
CUSTOM
Type
CUSTOM
Details
during the reaction
CUSTOM
Type
CUSTOM
Details
After the ammonia was removed
ADDITION
Type
ADDITION
Details
50 ml of methanol was added to the reaction mixture for solvolysis
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with chloroform
DISTILLATION
Type
DISTILLATION
Details
the chloroform was distilled off
CUSTOM
Type
CUSTOM
Details
to produce crude 1,5-diaminonaphthaline
CUSTOM
Type
CUSTOM
Details
The recrystallization

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=CC2=C(C=CC=C12)N
Measurements
Type Value Analysis
AMOUNT: MASS 18.4 g
YIELD: PERCENTYIELD 89.1%
YIELD: CALCULATEDPERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04001313

Procedure details

In a 200-ml autoclave were placed 29.2 grams (0.13 mole) of anhydrous sodium 1-aminonaphthalene-5-sulfonate, 13.2 grams (0.33 mole) of sodium amide and 110 ml of liquid ammonia in the same manner as in Example 1. The resultant mixture was heated at 200° C for 5 hours. The reaction pressure in the autoclave was 180 atm. during the reaction. After the ammonia was removed, 50 ml of methanol was added to the reaction mixture for solvolysis. The product was extracted with chloroform and the chloroform was distilled off to produce crude 1,5-diaminonaphthaline. The recrystallization thereof from ether gave 18.4 grams of 1,5-diaminonaphthalene having a melting point of 187° to 189.5° C. Yield was 89.1%.
Quantity
29.2 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
liquid
Quantity
110 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:11]2[CH:10]=[CH:9][CH:8]=[C:7](S([O-])(=O)=O)[C:6]=2[CH:5]=[CH:4][CH:3]=1.[Na+].[NH2-:17].[Na+].N>>[NH2:1][C:2]1[C:11]2[C:6](=[C:7]([NH2:17])[CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][CH:3]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
29.2 g
Type
reactant
Smiles
NC1=CC=CC=2C(=CC=CC12)S(=O)(=O)[O-].[Na+]
Step Two
Name
Quantity
13.2 g
Type
reactant
Smiles
[NH2-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
liquid
Quantity
110 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction pressure in the autoclave
CUSTOM
Type
CUSTOM
Details
during the reaction
CUSTOM
Type
CUSTOM
Details
After the ammonia was removed
ADDITION
Type
ADDITION
Details
50 ml of methanol was added to the reaction mixture for solvolysis
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with chloroform
DISTILLATION
Type
DISTILLATION
Details
the chloroform was distilled off
CUSTOM
Type
CUSTOM
Details
to produce crude 1,5-diaminonaphthaline
CUSTOM
Type
CUSTOM
Details
The recrystallization

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=CC2=C(C=CC=C12)N
Measurements
Type Value Analysis
AMOUNT: MASS 18.4 g
YIELD: PERCENTYIELD 89.1%
YIELD: CALCULATEDPERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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